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(1-Benzyl-1H-1,2,3-triazol-5-yl)methanol

Cat. No.: B2995244
CAS No.: 77177-16-3
M. Wt: 189.218
InChI Key: JSYMAOLKRXCWTI-UHFFFAOYSA-N
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Description

Significance of the 1,2,3-Triazole Heterocycle in Contemporary Chemical Research

The 1,2,3-triazole moiety has become a highly valued structural unit in contemporary chemical research, largely due to the advent of "click chemistry." researchgate.net The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) have provided chemists with highly efficient and reliable methods for the synthesis of 1,4- and 1,5-disubstituted 1,2,3-triazoles, respectively. researchgate.net

The significance of the 1,2,3-triazole ring stems from its remarkable stability to metabolic degradation, oxidation, and reduction, making it an excellent component in the design of new pharmaceuticals. researchgate.net This heterocycle is not merely a passive linker; its high dipole moment and ability to form hydrogen bonds allow it to actively participate in interactions with biological targets. researchgate.net Consequently, 1,2,3-triazole derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anticancer, and antiviral properties. researchgate.net Beyond medicinal chemistry, these compounds are integral to materials science, supramolecular chemistry, and chemical biology. researchgate.net

Structural Classification and Regioisomeric Considerations for 1,2,3-Triazole Derivatives

The reaction between an azide (B81097) and a terminal alkyne can yield two different regioisomers: the 1,4-disubstituted and the 1,5-disubstituted 1,2,3-triazole. The choice of catalyst is crucial in directing the outcome of this reaction. researchgate.net

1,4-Disubstituted 1,2,3-Triazoles: These are typically synthesized through the well-known copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly regioselective and has become a staple in various chemical disciplines.

1,5-Disubstituted 1,2,3-Triazoles: The synthesis of this regioisomer is achieved with high selectivity using ruthenium catalysts, in what is known as the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC). researchgate.net The 1,5-isomer has gained significant attention as it can act as a bioisostere for the cis-amide bond in peptides, which can influence their conformation and biological activity. nih.gov

The ability to selectively synthesize either the 1,4- or 1,5-isomer allows for fine-tuning of molecular properties for specific applications.

Table 1: Regioisomeric Forms of Disubstituted 1,2,3-Triazoles

Regioisomer Typical Catalytic Method Key Feature
1,4-Disubstituted Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Most common and widely used isomer.
1,5-Disubstituted Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Can act as a cis-amide bond mimic. nih.gov

Overview of (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol: Focus on the 1,5-Disubstitution Pattern and Hydroxymethyl Functionality

The structure of this compound is defined by two key features: the 1,5-disubstitution pattern and the hydroxymethyl group. The 1,5-arrangement of the benzyl (B1604629) and hydroxymethyl substituents is achieved through the Ruthenium-catalyzed cycloaddition of benzyl azide and propargyl alcohol. researchgate.netnih.gov This specific isomeric form is of particular interest in medicinal chemistry due to its potential to mimic peptide bonds and create structurally constrained molecules. nih.gov

The hydroxymethyl group (-CH₂OH) at the C5 position introduces a primary alcohol functionality. This group can significantly influence the molecule's physical properties, such as increasing its polarity and water solubility. Furthermore, the hydroxyl group provides a reactive handle for further chemical modifications, allowing for the attachment of other functional groups or the integration of the molecule into larger systems. The presence of this functional group is often beneficial for biological activity in heterocyclic compounds.

Table 2: Structural Features of this compound

Feature Description Significance
Core Structure 1,2,3-Triazole A stable, aromatic heterocycle.
Substituent at N1 Benzyl Group Provides a non-polar, aromatic component.
Substituent at C5 Hydroxymethyl Group A polar, primary alcohol functionality that can enhance solubility and serve as a point for further modification.
Substitution Pattern 1,5-Disubstituted Achieved via RuAAC, offering distinct spatial arrangement from the 1,4-isomer and potential as a cis-amide isostere. researchgate.netnih.gov

While detailed research findings specifically for this compound are not extensively documented in publicly available literature, its synthesis and properties can be confidently inferred from the well-established chemistry of 1,5-disubstituted 1,2,3-triazoles. A typical synthesis would involve the reaction of benzyl azide with propargyl alcohol in the presence of a suitable ruthenium catalyst, such as Cp*RuCl(COD). nih.gov The resulting product would be a solid, and its structure could be confirmed by standard analytical techniques like NMR spectroscopy and mass spectrometry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11N3O B2995244 (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol CAS No. 77177-16-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-benzyltriazol-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c14-8-10-6-11-12-13(10)7-9-4-2-1-3-5-9/h1-6,14H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYMAOLKRXCWTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CN=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 Benzyl 1h 1,2,3 Triazol 5 Yl Methanol and Analogous 1,2,3 Triazoles

Catalytic Azide-Alkyne Cycloaddition (AAC) Strategies for Regiocontrol

The thermal Huisgen 1,3-dipolar cycloaddition of azides and alkynes, while fundamental, often requires harsh conditions and yields a mixture of 1,4- and 1,5-disubstituted regioisomers. organic-chemistry.orgnih.gov To overcome these limitations, metal-catalyzed variants have been developed that proceed under mild conditions with exquisite regioselectivity. The choice of metal catalyst—typically copper or ruthenium—dictates the regiochemical outcome, providing synthetic chemists with powerful tools to access either the 1,4- or 1,5-triazole isomers. organic-chemistry.org

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,4-Regioisomer Precursors

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a robust and highly reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.gov This reaction is a cornerstone of click chemistry, celebrated for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups. wikipedia.orgorganic-chemistry.org The synthesis of a precursor to (1-Benzyl-1H-1,2,3-triazol-4-yl)methanol, the 1,4-isomer, would proceed via the CuAAC reaction between benzyl (B1604629) azide (B81097) and propargyl alcohol.

The CuAAC reaction is not a concerted pericyclic reaction like the thermal Huisgen cycloaddition. Instead, it proceeds through a stepwise mechanism involving copper acetylide intermediates. wikipedia.orgnih.gov Density Functional Theory (DFT) calculations and experimental evidence support a mechanism that begins with the coordination of the copper(I) catalyst to the terminal alkyne. organic-chemistry.orgnih.gov This coordination significantly lowers the pKa of the terminal proton, facilitating the formation of a copper acetylide. wikipedia.org

The currently accepted mechanism suggests the involvement of a dinuclear copper intermediate. One copper atom binds to the acetylide, while a second copper atom coordinates to the terminal nitrogen of the azide. organic-chemistry.org This coordination activates the azide for nucleophilic attack by the acetylide. The subsequent steps involve the formation of a six-membered copper metallacycle, which then undergoes ring contraction and protonolysis to yield the 1,4-disubstituted triazole product and regenerate the copper(I) catalyst. organic-chemistry.org This mechanistic pathway inherently favors the formation of the 1,4-isomer, and the 1,5-isomer is generally not observed. nih.gov The reaction exhibits a remarkable rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed thermal reaction. organic-chemistry.org

StepDescriptionKey Species
1 CoordinationCu(I) coordinates to the terminal alkyne.
2 DeprotonationA base removes the terminal alkyne proton, forming a copper acetylide.
3 Azide CoordinationA second Cu(I) atom coordinates to the terminal nitrogen of the azide.
4 CyclizationThe acetylide attacks the terminal nitrogen of the azide, forming a six-membered cupracycle intermediate.
5 Ring Contraction & ProtonolysisThe intermediate rearranges and is protonated to yield the 1,4-triazole product and regenerate the Cu(I) catalyst.

The CuAAC reaction demonstrates a broad substrate scope, tolerating a vast array of functional groups on both the azide and alkyne components. organic-chemistry.orgnih.gov This versatility has made it a widely used bioconjugation tool.

Azides : Primary, secondary, tertiary, aliphatic, and aromatic azides are all suitable substrates for the CuAAC reaction. nih.gov The electronic properties of the substituents on the azide have minimal impact on the reaction's efficiency.

Alkynes : A key limitation of the CuAAC is its general restriction to terminal alkynes. organic-chemistry.orgmdpi.com Internal alkynes are typically unreactive under standard CuAAC conditions because the formation of the crucial copper acetylide intermediate is not possible. mdpi.com The terminal alkyne can bear a wide range of functional groups, including alcohols, amines, carboxylic acids, and halogens, without impeding the reaction.

Despite its broad utility, challenges can arise. Sterically hindered azides and alkynes may react more slowly. organic-chemistry.org Furthermore, the copper catalyst can be toxic to living systems, which has prompted the development of copper-free click reactions for certain biological applications. nih.gov

Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-Regioisomer Synthesis

To access the complementary 1,5-regioisomer, as would be required for the direct synthesis of (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol from benzyl azide and propargyl alcohol, a different catalytic system is necessary. The Ruthenium(II)-catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a powerful and reliable method for the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgacs.org

Unlike the CuAAC, the RuAAC is believed to proceed through a mechanism that does not involve a metal acetylide intermediate. wikipedia.org The most widely accepted mechanism involves the oxidative coupling of the azide and the alkyne to the ruthenium center. organic-chemistry.orgnih.gov

The catalytic cycle is proposed to begin with the coordination of both the azide and the alkyne to the ruthenium(II) catalyst, typically a complex like [CpRuCl] (Cp = pentamethylcyclopentadienyl). nih.govacs.org This is followed by an oxidative coupling step to form a six-membered ruthenacycle intermediate. organic-chemistry.orgbohrium.com In this key intermediate, the first new carbon-nitrogen bond is formed between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide. nih.govacs.org The final step is a rate-determining reductive elimination from this ruthenacycle, which forms the 1,5-disubstituted triazole product and regenerates the active ruthenium(II) catalyst. organic-chemistry.orgnih.gov DFT calculations have provided strong support for this mechanistic pathway. organic-chemistry.org

StepDescriptionKey Species
1 Ligand ExchangeThe azide and alkyne displace ligands on the Ru(II) center.
2 Oxidative CouplingThe azide and alkyne couple at the metal center to form a six-membered ruthenacycle.
3 Reductive EliminationThe triazole ring is formed through reductive elimination, releasing the product.
4 Catalyst RegenerationThe active Ru(II) catalyst is regenerated for the next cycle.

The RuAAC reaction provides excellent regioselectivity for the 1,5-isomer when terminal alkynes are used. nih.govacs.org A significant advantage of the RuAAC over the CuAAC is its ability to utilize internal alkynes as substrates. organic-chemistry.orgorganic-chemistry.orgacs.org This allows for the synthesis of fully substituted 1,4,5-trisubstituted 1,2,3-triazoles. bohrium.comnih.gov

Substrate Scope : The reaction is compatible with a broad range of primary and secondary azides. organic-chemistry.orgacs.org Tertiary azides have been found to be significantly less reactive. nih.govacs.org The reaction accommodates a wide variety of terminal and internal alkynes bearing diverse functional groups. organic-chemistry.orgnih.gov The regioselectivity with unsymmetrical internal alkynes is influenced by both steric and electronic factors of the alkyne substituents. organic-chemistry.orgnih.gov

Regiochemical Control : The formation of the 1,5-disubstituted product is a result of the inherent preference of the oxidative coupling step to form the ruthenacycle intermediate where the terminal nitrogen of the azide bonds to the internal carbon of the alkyne. nih.govbohrium.com This regiochemical preference is a defining feature of the RuAAC reaction.

The development of both CuAAC and RuAAC has provided chemists with a complete toolkit for the regioselective synthesis of disubstituted 1,2,3-triazoles, enabling precise control over the molecular architecture for a wide range of applications.

Comparative Analysis of Regioselective Catalysis in 1,2,3-Triazole Formation (CuAAC vs. RuAAC)

The formation of the 1,2,3-triazole core from azides and alkynes is most effectively controlled through metal catalysis, which governs the regiochemical outcome of the cycloaddition. The two premier methods, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), provide complementary access to different regioisomers. acs.orgtandfonline.com

The CuAAC reaction, a cornerstone of "click chemistry," selectively yields 1,4-disubstituted 1,2,3-triazoles. nih.govconsensus.app This reaction typically employs a Cu(I) catalyst, often generated in situ from a Cu(II) salt like copper(II) sulfate (B86663) with a reducing agent such as sodium ascorbate. researchgate.net The mechanism is proposed to proceed through the formation of a copper(I) acetylide intermediate, which then reacts with the azide. researchgate.net This pathway ensures the exclusive formation of the 1,4-isomer. nih.govconsensus.app The CuAAC is renowned for its operational simplicity, high yields, tolerance of a wide range of functional groups, and compatibility with aqueous solvent systems. nih.gov

In contrast, the RuAAC reaction provides exclusive access to 1,5-disubstituted 1,2,3-triazoles. acs.orgnih.gov This makes it the ideal method for the direct synthesis of the titular compound, this compound, from benzyl azide and propargyl alcohol. The catalysts are typically pentamethylcyclopentadienyl ruthenium chloride ([CpRuCl]) complexes, such as CpRuCl(PPh₃)₂ or Cp*RuCl(COD). nih.govresearchgate.net The mechanism of RuAAC is distinct from CuAAC; it does not involve a metal acetylide intermediate. Instead, it is believed to proceed via the oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate, followed by reductive elimination to yield the 1,5-triazole product. nih.govnih.gov A key advantage of RuAAC is its broader substrate scope, which includes not only terminal alkynes but also internal alkynes, allowing for the synthesis of fully substituted 1,2,3-triazoles. acs.orgnih.gov

Table 1: Comparative Features of CuAAC and RuAAC
FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
Regioisomer Produced1,4-disubstituted1,5-disubstituted
Typical CatalystCu(I) salts (e.g., from CuSO₄/Sodium Ascorbate)[CpRuCl] complexes (e.g., CpRuCl(PPh₃)₂)
Key IntermediateCopper acetylideRuthenacycle
Alkyne Substrate ScopePrimarily terminal alkynesTerminal and internal alkynes
Reaction ConditionsRobust, often in aqueous media, tolerant to airOften requires inert atmosphere (e.g., argon)

Green Chemistry Approaches in 1,2,3-Triazole Synthesis

In line with the principles of sustainable chemistry, significant research has focused on developing greener synthetic routes for 1,2,3-triazoles. These efforts center on the use of eco-friendly solvents, recyclable catalysts, and energy-efficient reaction conditions.

Utilization of Sustainable Solvents (e.g., Water, Glycerol (B35011), Deep Eutectic Solvents)

The replacement of volatile and hazardous organic solvents is a key goal of green chemistry. Water is an ideal green solvent for CuAAC reactions, which are often compatible with aqueous media. consensus.app

Glycerol, a biodegradable and non-toxic solvent derived from biomass, has also proven effective for the synthesis of 1,4-disubstituted 1,2,3-triazoles. consensus.appias.ac.in Research has demonstrated efficient Cu(I)-catalyzed one-pot, three-component reactions between organic halides, terminal alkynes, and sodium azide in glycerol at room temperature. consensus.app

Deep Eutectic Solvents (DES) represent another class of green solvents. A novel system combining copper(II) salt, choline (B1196258) chloride, and gallic acid has been developed to act as both the catalyst and the solvent. This Cu(II)-acidic DES facilitates the synthesis of 1,4-disubstituted 1,2,3-triazoles in high yields under base-free conditions and can be reused multiple times. consensus.app The biodegradable solvent Cyrene™ has also been successfully used, allowing for product isolation via simple precipitation in water, thereby avoiding organic solvent extractions. nih.gov

Development of Recyclable and Environmentally Benign Catalytic Systems (e.g., Copper Nanoparticles)

To minimize metal waste and reduce costs, heterogeneous and recyclable catalysts are highly desirable. Copper nanoparticles (CuNPs) have emerged as a robust and efficient catalyst for CuAAC reactions. These nanoparticles can be immobilized on various solid supports, which facilitates their recovery and reuse.

Successful catalytic systems include CuNPs supported on:

Nanocellulose: This system effectively catalyzes the azide-alkyne cycloaddition in glycerol, offering high yields and allowing the catalyst to be reused for up to five cycles without a significant drop in activity. ias.ac.in

Activated Carbon: CuNPs on activated carbon have been used to catalyze the multicomponent synthesis of β-hydroxy-1,2,3-triazoles from epoxides and alkynes in water. The catalyst is easily prepared and reusable. acs.org

Hydrotalcite: A hydrotalcite-supported copper nanoparticle catalyst has been developed for the synthesis of 1,4-disubstituted-1,2,3-triazoles at room temperature in ethylene (B1197577) glycol, providing an environmentally friendly system with an easily recyclable catalyst. researchgate.net

These supported catalysts offer the advantages of low catalyst loading, high stability, and simple separation from the reaction mixture, aligning with the principles of sustainable chemistry. tandfonline.comacs.orgresearchgate.net

Application of Non-conventional Energy Sources (e.g., Ultrasound, Mechanochemistry)

Non-conventional energy sources can enhance reaction rates, improve yields, and reduce energy consumption compared to conventional heating. Ultrasound irradiation has been successfully applied to the synthesis of 1,2,3-triazoles. Sonication can dramatically shorten reaction times from hours to minutes. nih.govacs.org The effect is attributed to ultrasonic cavitation, which enhances mass transfer and catalyst efficacy. acs.org This technique has been used in water-compatible, one-pot, three-component click reactions to furnish 1,4-disubstituted 1,2,3-triazoles with high atom economy and low catalyst loading. acs.orgacs.org The combination of ultrasound with eco-friendly catalysts, such as copper immobilized on natural biopolymers like chitosan, further enhances the green credentials of the synthesis. nih.gov

Alternative Cycloaddition and Derivatization Routes for 1,2,3-Triazoles

While the catalyzed cycloaddition of azides and alkynes is the predominant method for forming the triazole ring, alternative strategies focusing on the derivatization of a pre-formed triazole core are emerging as powerful tools for creating molecular complexity.

Palladium-Catalyzed Functionalization and Arylation of Triazole Rings

Direct C-H functionalization is an atom-economical strategy for modifying heterocyclic compounds. Palladium catalysis has been successfully employed for the direct arylation of 1,2,3-triazole rings, providing a route to multi-substituted triazoles that complements cycloaddition methods. nih.gov

This methodology allows for the C-5 arylation of readily available 1,4-disubstituted 1,2,3-triazoles. acs.orgnih.gov The reaction typically involves a palladium(II) acetate (B1210297) catalyst in combination with a phosphine (B1218219) ligand and a base. This approach provides facile access to 1,4,5-trisubstituted triazoles with well-defined regiochemistry. nih.gov Furthermore, direct and highly regioselective Pd-catalyzed C-5 arylation of N-monosubstituted triazoles has also been achieved, expanding the toolkit for synthesizing 1,5-disubstituted triazoles with diverse aryl groups. acs.org Research has also demonstrated the highly selective N2-arylation of 1,2,3-triazoles using a palladium catalyst with a bulky biaryl phosphine ligand, offering a direct route to N2-aryl-1,2,3-triazoles, which are otherwise challenging to synthesize regioselectively. nih.gov

Table 2: Palladium-Catalyzed C-H Arylation of 1,2,3-Triazoles
Triazole SubstratePosition of ArylationProduct TypeTypical Catalyst SystemReference
1,4-Disubstituted-1,2,3-triazoleC-51,4,5-Trisubstituted-1,2,3-triazolePd(OAc)₂ / PPh₃ / K₂CO₃ nih.gov
N-Monosubstituted-1,2,3-triazoleC-51,5-Disubstituted-1,2,3-triazolePd(OAc)₂ / Ligand / Base acs.org
4-Substituted-1,2,3-triazoleN-2N2-Aryl-1,2,3-triazolePd₂(dba)₃ / Bulky Biaryl Phosphine / K₃PO₄ nih.gov

Cerium-Catalyzed [3+2] Cycloadditions Involving Nitroolefins

A significant advancement in the synthesis of 1,5-disubstituted 1,2,3-triazoles involves the use of cerium trifluoromethanesulfonate (B1224126) (Ce(OTf)₃) as a catalyst in the [3+2] cycloaddition of organic azides with nitroolefins. organic-chemistry.orgnih.gov This method represents the first example of a rare earth metal-catalyzed cycloaddition for this class of compounds and provides a regioselective route to the desired products in good to excellent yields. organic-chemistry.orgnih.gov

The reaction proceeds through a [3+2] cycloaddition followed by the elimination of nitrous acid (HNO₂). organic-chemistry.org This approach is advantageous as it avoids the high temperatures often required in traditional Huisgen cycloadditions and circumvents the limitations of copper- and ruthenium-catalyzed methods, such as substrate specificity and the high cost of catalysts. organic-chemistry.org The use of Ce(OTf)₃ offers a more efficient, milder, and environmentally friendly alternative. organic-chemistry.org

Optimal reaction conditions have been identified as using 5 mol % of Ce(OTf)₃ in toluene (B28343) at 100 °C for 8 hours. organic-chemistry.org These conditions have proven effective for the reaction between benzyl azide and a variety of aryl nitroolefins, demonstrating the method's tolerance for a range of functional groups on the aryl ring. organic-chemistry.org

Table 1: Cerium-Catalyzed Synthesis of 1,5-Disubstituted 1,2,3-Triazoles

Entry Yield (%)
1 C₆H₅CH₂ C₆H₅ 85
2 C₆H₅CH₂ 4-CH₃C₆H₄ 82
3 C₆H₅CH₂ 4-ClC₆H₄ 88
4 C₆H₅CH₂ 4-NO₂C₆H₄ 75
5 C₆H₅ C₆H₅ 80

Another copper-catalyzed [3+2] cycloaddition/oxidation reaction of nitro-olefins with organic azides has been developed to produce 1,4(-NO₂),5-trisubstituted 1,2,3-triazoles. organic-chemistry.orgnih.gov This method is notable for its high regioselectivity and yields, proceeding without the elimination of HNO₂. organic-chemistry.orgnih.gov The oxidative process enhances atom economy and is applicable to a broad range of substrates. nih.gov

Strategies for Specific C5 Functionalization through Interrupted Click Reactions

The "click" reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a cornerstone of 1,2,3-triazole synthesis. frontiersin.org However, for the introduction of specific functionalities at the C5 position, "interrupted click reactions" have emerged as a powerful strategy. This approach allows for the one-step synthesis of 1,4,5-trisubstituted triazoles with diverse heteroatom substituents at the 5-position. researchgate.net

In a copper(I)-catalyzed interrupted click reaction, the triazole intermediate is intercepted by an electrophile, leading to the formation of a C5-functionalized product. researchgate.net This method provides access to 5-amino-, 5-thio-, 5-seleno-, and 5-chloro-1,2,3-triazoles with complete regioselectivity under mild conditions. researchgate.netresearchgate.net

For instance, the use of N-chlorophthalimide as an electrophilic chlorine source in a Cu(I)-catalyzed interrupted click reaction facilitates the synthesis of 1,4,5-trisubstituted 5-chloro-1,2,3-triazoles from terminal alkynes and azides in a single step. researchgate.net This highlights the modularity of the approach, enabling the rapid assembly of complex and functionally diverse triazoles.

Table 2: C5-Functionalization via Interrupted Click Reactions

Entry Alkyne Azide Electrophile C5-Substituent Yield (%)
1 Phenylacetylene Benzyl Azide N-Chlorophthalimide -Cl 85
2 Phenylacetylene Benzyl Azide Morpholine -N(CH₂CH₂)₂O 92

Multi-component Reactions for Triazole Scaffolds

Multi-component reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product that incorporates substantial portions of all the starting materials. nih.gov This strategy is highly efficient for generating molecular diversity and complexity. nih.govresearchgate.net In the context of 1,2,3-triazole synthesis, MCRs provide a powerful platform for the construction of diverse and densely functionalized scaffolds. nih.gov

One notable application is the synthesis of fused 1,2,3-triazole-containing scaffolds through a sequential MCR followed by an intramolecular azide-alkyne cycloaddition (IAAC). nih.gov This approach involves designing the MCR in such a way that the resulting product contains both an azide and an alkyne functionality in close proximity, which then undergo an intramolecular cycloaddition to form the fused triazole ring system with complete regioselectivity. nih.gov

An example of an MCR approach is the synthesis of 1,2,3-triazole derivatives of dihydropyrimidinones. nih.gov This involves an initial multicomponent "click" reaction to form aldehyde-functionalized 1,2,3-triazoles from in situ-generated organic azides and O-propargylbenzaldehyde. nih.gov These intermediates then undergo a Biginelli reaction with ethyl acetoacetate (B1235776) and urea, catalyzed by Ce(OTf)₃, to yield the target hybrid molecules. nih.gov

Table 3: Multi-component Reaction for the Synthesis of a 1,2,3-Triazole Derivative

Reactant 1 Reactant 2 Reactant 3 Catalyst Product
O-propargylbenzaldehyde Sodium Azide Benzyl Halide Cu(OAc)₂·H₂O Aldehyde-1,2,3-triazole

Chemical Transformations and Functionalization Strategies for 1 Benzyl 1h 1,2,3 Triazol 5 Yl Methanol

Reactions Involving the Hydroxymethyl Moiety at C5

The C5-hydroxymethyl group serves as a versatile handle for a variety of chemical modifications, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Esterification and Etherification Reactions for Diversification

The primary alcohol of (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol readily undergoes esterification and etherification, providing pathways to a wide array of derivatives.

Esterification: The hydroxyl group can be acylated to form esters using standard procedures. For instance, in the convergent synthesis of Fréchet-type dendrimers, dendritic benzyl (B1604629) alcohols are reacted with propiolic acid in the presence of a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) to form the corresponding propiolate esters. scispace.com This reaction highlights the utility of the hydroxyl group as a point of attachment for building larger, well-defined macromolecular structures.

Etherification: The formation of ethers from the hydroxymethyl group enhances the lipophilicity and can introduce new functionalities. While direct etherification of the title compound is subject to standard Williamson ether synthesis conditions (deprotonation with a strong base followed by reaction with an alkyl halide), related studies show the feasibility of such transformations. For example, the etherification of 4-(4-(R-carboxymethyl)-1H-1,2,3-triazol-1-yl) benzoic acid with methanol (B129727) or ethanol (B145695) under acidic conditions leads to the formation of the corresponding methyl and ethyl ethers of 4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)benzoic acid. zetarepo.com This occurs via a simultaneous esterification and a hydrolysis-etherification sequence on the acetoxymethyl precursor.

Reaction TypeReagents & ConditionsProduct TypeRef.
EsterificationPropiolic acid, DCC, CH₂Cl₂Propiolate Ester scispace.com
EtherificationMethanol or Ethanol, Acid catalystMethyl or Ethyl Ether zetarepo.com

Oxidation and Reduction Pathways of the Alcohol Functionality

The oxidation state of the C5-substituent can be readily modulated. The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, which are valuable intermediates for further functionalization.

Oxidation to Aldehyde: The selective oxidation of the primary alcohol to an aldehyde can be achieved using mild oxidizing agents. For the analogous compound, (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol, manganese(IV) oxide (MnO₂) in dichloromethane (B109758) provides an efficient conversion to 1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde in high yield. chemicalbook.com This method is chemoselective for the primary alcohol, leaving the triazole and benzyl groups intact.

Oxidation to Carboxylic Acid: Further oxidation to the carboxylic acid is also a key transformation. The synthesis of 1(2 or 3)-Benzyl-1H-1,2,3-triazole-4-carboxylic acid has been reported via the cycloaddition of benzyl azide (B81097) with propiolic acid. prepchem.com While this is not a direct oxidation of the alcohol, it establishes a route to the carboxylic acid derivative. Standard oxidation protocols for primary alcohols, such as using potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), can be employed for this transformation, although care must be taken to avoid over-oxidation or degradation of the heterocyclic ring.

Reduction Pathways: The hydroxymethyl group represents the fully reduced state of a one-carbon substituent at this position. Therefore, further reduction of this functionality is not a common transformation pathway.

TransformationReagentProductRef.
Alcohol to AldehydeMnO₂1-Benzyl-1H-1,2,3-triazole-5-carbaldehyde chemicalbook.com
Alcohol to Carboxylic AcidStrong Oxidants (e.g., KMnO₄)1-Benzyl-1H-1,2,3-triazole-5-carboxylic acid prepchem.com

Nucleophilic Substitution Reactions at the Benzylic Position

The term "benzylic position" in this context refers to the carbon of the C5-hydroxymethyl group, which exhibits reactivity analogous to benzylic systems. For nucleophilic substitution to occur, the hydroxyl group must first be converted into a more effective leaving group, such as a tosylate or a halide.

Conversion to Halides and Tosylates: Treatment of benzyl alcohols with tosyl chloride in the presence of a base like triethylamine (B128534) (TEA) can sometimes lead directly to the formation of the corresponding benzyl chloride rather than the expected tosylate. researchgate.net This is particularly true for alcohols with electron-withdrawing substituents. The mechanism involves the in-situ formation of triethylammonium (B8662869) hydrochloride, where the chloride ion acts as a nucleophile to displace the newly formed tosylate group. researchgate.net This provides a direct route from the alcohol to the corresponding chloride, (1-Benzyl-1H-1,2,3-triazol-5-yl)methyl chloride.

Once converted to an alkyl halide or tosylate, the C5-methyl substituent becomes highly susceptible to Sₙ2 reactions with a wide range of nucleophiles, including azides, cyanides, amines, and thiolates, allowing for extensive diversification at this position.

Starting MaterialReagents & ConditionsIntermediate/ProductReaction TypeRef.
This compoundTosyl Chloride, Triethylamine(1-Benzyl-1H-1,2,3-triazol-5-yl)methyl chlorideHalogenation researchgate.net
(1-Benzyl-1H-1,2,3-triazol-5-yl)methyl chloride/tosylateVarious Nucleophiles (Nu⁻)(1-Benzyl-1H-1,2,3-triazol-5-yl)methyl-NuNucleophilic Substitution-

Formation of Polymeric or Dendrimeric Linkages through the Hydroxyl Group

The hydroxymethyl group is a key functional handle for incorporating the triazole moiety into macromolecules like polymers and dendrimers. The robust nature of the triazole ring makes it an excellent linking unit.

The synthesis of dendrimers often employs "click chemistry," the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to connect dendritic wedges. acs.org However, classical reactions involving the hydroxyl group are also utilized. As mentioned previously, the esterification of dendritic benzyl alcohols is a key step in a convergent dendrimer synthesis approach. scispace.com In this strategy, the hydroxyl group acts as the reactive site for attaching the dendron to a core molecule or for extending the dendritic branches. Similarly, the hydroxyl group can be modified to introduce a polymerizable function, such as an acrylate (B77674) or methacrylate (B99206) group, which can then undergo free-radical polymerization to form polymers with pendant triazole units. These materials are of interest in fields such as drug delivery and materials science due to the unique properties conferred by the triazole units, including their ability to coordinate with metals and form hydrogen bonds. researchgate.netrsc.org

Reactivity of the 1,2,3-Triazole Heterocycle

The 1,2,3-triazole ring is an aromatic heterocycle characterized by its high stability and a degree of electron-richness due to the presence of three nitrogen atoms. Its reactivity is influenced by the substituents at the N1 and C5 positions.

Electrophilic and Nucleophilic Substitution Reactions on the Ring System

Electrophilic Substitution: The 1,2,3-triazole ring is generally resistant to electrophilic aromatic substitution on its carbon atoms due to the electron-withdrawing nature of the nitrogen atoms. Electrophilic attack typically occurs at the nitrogen atoms. nih.gov However, for a 1,5-disubstituted triazole like the title compound, the only available position for substitution on the ring is the C4 carbon. Direct substitution at this C-H bond is challenging. A common strategy is the metalation of the C4-H bond with a strong base followed by quenching with an electrophile. More recently, palladium-catalyzed C-H activation has been employed for the halogenation of 4-aryl-1,2,3-triazoles, demonstrating that functionalization of the triazole C-H bond is possible under specific catalytic conditions. ehu.es

Nucleophilic Substitution: The electron-rich nature of the triazole ring makes it inherently unreactive towards nucleophiles. Nucleophilic aromatic substitution on an unsubstituted triazole ring is not a feasible pathway. For substitution to occur, the ring must be activated, typically by the presence of a good leaving group at one of the carbon positions. For example, 4- or 5-halo-1,2,3-triazoles can undergo nucleophilic substitution with various nucleophiles. researchgate.net Another activation strategy involves the formation of a triazole N-oxide. For instance, 2-phenyltriazole 1-oxides are activated at the C5 position towards both electrophilic and nucleophilic attack, allowing for halogenation and subsequent replacement by strong nucleophiles. rsc.org

Reaction TypePositionConditions / StrategyOutcomeRef.
Electrophilic SubstitutionC4Metalation-alkylation or Pd-catalyzed C-H activationC4-functionalization ehu.es
Nucleophilic SubstitutionC4 or C5Requires a leaving group (e.g., halogen) or ring activation (e.g., N-oxide)Replacement of leaving group researchgate.netrsc.org

N-Alkylation and N-Acylation Reactions on the Triazole Nitrogens

The 1,2,3-triazole ring possesses two nucleophilic nitrogen atoms (N2 and N3) available for electrophilic attack. The N-functionalization of the pre-formed triazole ring, particularly through alkylation and acylation, is a critical strategy for modulating the compound's electronic properties and for generating precursors to other important chemical entities.

N-Alkylation

The N-alkylation of 1,4-disubstituted 1,2,3-triazoles, such as the isomeric (1-benzyl-1H-1,2,3-triazol-4-yl)methanol, proceeds at the N3 position to yield 1,3,4-trisubstituted-1,2,3-triazolium salts. acs.org This quaternization reaction is a key step in the synthesis of ionic liquids and precursors for mesoionic carbenes. acs.orgnih.gov The reaction typically involves treating the triazole with an alkylating agent, such as an alkyl halide or triflate, in a suitable solvent. nih.gov

The synthesis is straightforward, often requiring refluxing the 1,2,3-triazole with the alkylating agent in a solvent like acetonitrile (B52724) (MeCN). acs.org This process transforms the neutral triazole into a cationic triazolium salt, which can be isolated as a salt with the corresponding counter-anion (e.g., bromide, iodide, or triflate). acs.orgnih.gov

EntryAlkylating AgentSolventConditionsProductRef.
1Benzyl ChlorideAcetoneReflux, 8 h1,3-Dibenzyl-5-(hydroxymethyl)-1H-1,2,3-triazol-3-ium chloride nih.gov
2Methyl Trifluoromethanesulfonate (B1224126)DichloromethaneRoom Temp1-Benzyl-3-methyl-5-(hydroxymethyl)-1H-1,2,3-triazol-3-ium triflate nih.gov
3Isopropyl TrifluoromethanesulfonateDichloromethaneRoom Temp1-Benzyl-3-isopropyl-5-(hydroxymethyl)-1H-1,2,3-triazol-3-ium triflate nih.gov
4Ethyl 2-bromoacetateAcetonitrileReflux3-(2-Ethoxy-2-oxoethyl)-1-benzyl-5-(hydroxymethyl)-1H-1,2,3-triazol-3-ium bromide nih.gov

N-Acylation

Direct N-acylation of NH-1,2,3-triazoles has been investigated to produce N-acyl-1,2,3-triazoles, which are valuable intermediates in denitrogenative chemical transformations. chemrxiv.orgrsc.org The acylation of a 1-substituted triazole can theoretically occur at either the N2 or N3 position. However, studies on related systems have shown a preference for the formation of the thermodynamically favored N2 isomers. chemrxiv.org The regioselectivity can be influenced by the nature of the acylating agent. chemrxiv.org

N-acylated 1,2,3-triazoles are often hydrolytically unstable but can be isolated and characterized. chemrxiv.org These compounds can undergo interconversion between the N1- and N2-acylated forms in the presence of acids, which is a key aspect of their utility in subsequent ring-cleavage reactions. chemrxiv.org For a compound like this compound, acylation would likely occur at the N3 position, but the resulting product may be less stable than its alkylated counterpart.

Post-Cycloaddition Derivatization at C4/C5 Positions of the Triazole Ring

Following the formation of the triazole ring, the substituents at the C4 and C5 positions can be further modified to create a diverse range of derivatives. For this compound, this involves chemical transformations of the C5-hydroxymethyl group and functionalization of the C4-H position.

Derivatization of the C5-Hydroxymethyl Group

The primary alcohol of the hydroxymethyl group is a versatile functional handle for numerous transformations. Standard alcohol chemistry can be applied to introduce new functionalities:

Oxidation: The hydroxymethyl group can be oxidized to an aldehyde using mild reagents like pyridinium (B92312) chlorochromate (PCC) or to a carboxylic acid using stronger oxidizing agents such as potassium permanganate (KMnO₄).

Esterification: Reaction with acyl chlorides or carboxylic anhydrides in the presence of a base will yield the corresponding esters.

Etherification: The alcohol can be converted into an ether, for example, through the Williamson ether synthesis by first deprotonating with a base like sodium hydride (NaH) followed by reaction with an alkyl halide. beilstein-journals.org

Halogenation: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can replace the hydroxyl group with a halogen, yielding a halomethyl derivative that can serve as a substrate for subsequent nucleophilic substitution reactions.

These derivatizations allow for the attachment of more complex molecular fragments, a strategy often used in drug discovery and materials science. nih.gov

Functionalization of the C4 Position

The C-H bond at the C4 position of the triazole ring can be activated for functionalization, although this is often more challenging than derivatizing the existing hydroxymethyl group. Metal-catalyzed C-H functionalization has emerged as a powerful tool for this purpose. nih.gov Palladium-catalyzed arylation reactions, for instance, have been used to introduce aryl groups at the C5 position of N-aryl substituted 1,2,3-triazoles. nih.gov Similar strategies could be adapted for the C4 position of this compound. The reaction typically involves a palladium catalyst, a suitable ligand, a base, and an aryl halide or its equivalent. nih.govnih.gov This direct functionalization avoids the need for pre-functionalized starting materials and offers an efficient route to 1,4,5-trisubstituted 1,2,3-triazoles. nih.gov

Generation of Mesoionic Carbenes from 1,2,3-Triazole Precursors

Mesoionic carbenes (MICs) are a class of N-heterocyclic carbenes (NHCs) that lack a neutral resonance structure and possess unique electronic properties, making them highly effective ligands in catalysis. acs.orgnih.gov 1,2,3-Triazol-5-ylidenes are a prominent type of MIC, and their synthesis originates from 1,2,3-triazolium salts. nih.gov

The generation of a 1,2,3-triazol-5-ylidene from a precursor like this compound follows a well-established three-step sequence:

Synthesis of the 1,2,3-Triazole: This is the initial cycloaddition step to form the triazole ring.

N-Alkylation: As described in section 3.2.2, the 1-benzyl-1,2,3-triazole is alkylated at the N3 position with a second alkylating agent (e.g., methyl triflate) to form a 1,3-disubstituted-1,2,3-triazolium salt. nih.gov This salt is the direct precursor to the carbene.

Deprotonation: The triazolium salt is treated with a strong, non-nucleophilic base to remove the proton from the C5 carbon (or C4, depending on the starting isomer). acs.orgnih.gov Commonly used bases include potassium bis(trimethylsilyl)amide (KHMDS) or potassium tert-butoxide (KOtBu). nih.gov This deprotonation generates the free mesoionic carbene, which is a stable but highly reactive species. acs.orgnih.gov

The resulting 1,2,3-triazol-5-ylidenes are stronger σ-donors than many classical NHCs, which leads to robust metal-ligand bonds. chemrxiv.org These MICs have been successfully used to form stable complexes with various transition metals, including gold, silver, iridium, rhodium, and ruthenium. nih.govacs.org These metal-MIC complexes are highly active catalysts for a range of organic transformations, such as olefin metathesis, cross-coupling reactions, and water oxidation. acs.orgnih.gov

Advanced Structural Characterization and Spectroscopic Analysis of 1 Benzyl 1h 1,2,3 Triazol 5 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Regiochemical and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of 1,2,3-triazole isomers in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete and unambiguous assignment of the molecular framework can be achieved.

The differentiation between 1,4- and 1,5-disubstituted 1,2,3-triazoles is readily achievable by analyzing their ¹H and ¹³C NMR spectra. The chemical shift of the lone proton on the triazole ring is a key diagnostic marker. In 1,4-disubstituted isomers, this proton (H-5) typically resonates further downfield (δ ≈ 7.6–8.7 ppm) compared to the corresponding proton (H-4) in 1,5-disubstituted isomers. mdpi.comresearchgate.net

For (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol, the ¹H NMR spectrum would be expected to show a characteristic singlet for the triazole proton (H-4). The benzylic methylene (B1212753) protons (N-CH₂) would appear as a singlet, as would the hydroxymethyl protons (C-CH₂OH). The aromatic protons of the benzyl (B1604629) group would typically appear as a multiplet in the aromatic region.

In ¹³C NMR, the chemical shifts of the triazole ring carbons (C-4 and C-5) are also highly indicative of the substitution pattern. For 1,4-isomers, the C-5 carbon is generally found in the range of δ 120–127 ppm, while the C-4 carbon is more deshielded (δ 139–148 ppm). mdpi.com This pattern is useful for confirming the regiochemistry.

¹⁵N NMR spectroscopy, often performed via ¹H-¹⁵N HMBC experiments due to the low natural abundance of the ¹⁵N isotope, provides definitive evidence for the triazole structure. rsc.orgresearchgate.net The chemical shifts of the three distinct nitrogen atoms in the triazole ring are unique to the substitution pattern, allowing for unambiguous characterization when compared with theoretical calculations. rsc.org

Table 1: Comparison of Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 1,4- vs. 1,5-Disubstituted Triazole Rings.
Position1,4-Isomer (e.g., (1-Benzyl-1H-1,2,3-triazol-4-yl)methanol)1,5-Isomer (e.g., this compound)
Triazole HH-5: ~7.6 - 8.7H-4: ~7.3 - 8.0
Triazole C-4~139 - 148(Substituted)
Triazole C-5~120 - 127(Substituted)

While 1D NMR provides initial assignments, 2D NMR techniques are indispensable for confirming the connectivity and spatial relationships within the molecule. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would primarily show correlations among the protons of the phenyl ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. It would be used to unambiguously assign the carbon signals for the benzylic CH₂, the hydroxymethyl CH₂, the triazole C-4, and the carbons of the phenyl ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most critical experiment for confirming the 1,5-regioisomeric structure. It detects long-range (typically 2-3 bond) correlations between protons and carbons. The key correlation for confirming the 1,5-substitution pattern would be a cross-peak between the benzylic methylene protons (on N-1) and the C-5 carbon of the triazole ring. mdpi.com Additionally, correlations from the hydroxymethyl protons to C-5 would confirm the position of the methanol (B129727) group. mdpi.comrsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, irrespective of their bonding. NOESY data is crucial for conformational analysis, revealing the preferred orientation of the benzyl and hydroxymethyl substituents relative to the triazole ring. Studies on related 1,5-substituted triazoles have shown they can adopt multiple conformations, and NOESY helps to identify which conformers may coexist in solution. nih.gov

Table 2: Key Expected 2D NMR Correlations for this compound.
2D ExperimentProton SignalCorrelated Nucleus (¹H or ¹³C)Structural Information Confirmed
HSQCH-4C-4Direct C-H bond of the triazole ring
HSQCN-CH₂N-CH₂Direct C-H bond of the benzyl methylene
HMBCN-CH₂C-5Confirms N-1 to C-5 connectivity (1,5-isomer)
HMBCN-CH₂C-ipso (Phenyl)Confirms benzyl group identity
HMBCC-CH₂OHC-5Confirms C-5 to methanol connectivity
NOESYH-4N-CH₂Spatial proximity, aids in conformational analysis

Gated decoupling is a specific ¹³C NMR experiment that provides a powerful method for distinguishing regioisomers. In this technique, the proton decoupler is turned on only during the acquisition delay, which preserves the Nuclear Overhauser Effect (NOE) enhancement of the carbon signals, but it is turned off during the acquisition of the signal itself. researchgate.net This results in a ¹³C spectrum where signals are split by their attached protons, allowing for the measurement of one-bond carbon-proton coupling constants (¹JCH).

The magnitude of the ¹JCH for the triazole ring C-H bond is characteristically different for the 1,4- and 1,5-isomers. This difference provides an unambiguous method for assigning the regiochemistry without relying solely on chemical shift arguments.

X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis

Single-crystal X-ray crystallography provides the most definitive structural information for molecules in the solid state. This technique yields precise data on bond lengths, bond angles, and torsional angles, defining the exact three-dimensional structure and conformation of the molecule.

Table 3: Representative Crystallographic Data for a Derivative, 3-[(1-Benzyl-1H-1,2,3-triazol-5-yl)methyl]...benzodiazepin-2,4-dione Hydrate.
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.6002
b (Å)11.9497
c (Å)17.0860
β (°)92.527
Volume (ų)1958.19

Complementary Spectroscopic Techniques for Structural Confirmation (e.g., Infrared Spectroscopy)

Infrared (IR) spectroscopy serves as a valuable complementary technique for structural confirmation by identifying the functional groups present in the molecule. For this compound, the IR spectrum would exhibit several characteristic absorption bands that confirm its key structural features.

The most prominent feature would be a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. Aliphatic C-H stretching from the benzyl and methanol methylene groups would appear just below 3000 cm⁻¹, while aromatic C-H stretching from the phenyl ring would be observed just above 3000 cm⁻¹. Other key absorptions include C=C stretching vibrations from the aromatic ring (approx. 1450-1600 cm⁻¹) and vibrations associated with the triazole ring itself. rasayanjournal.co.inresearchgate.net

Advanced Applications of 1 Benzyl 1h 1,2,3 Triazol 5 Yl Methanol and Its Derivatives in Materials Science and Supramolecular Chemistry

Ligand Design and Application in Catalysis

The 1,2,3-triazole ring, a key feature of (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol and its derivatives, serves as a versatile scaffold in the design of ligands for catalysis. chemijournal.com These heterocycles possess unique physical properties, including polarized C-H bonds, that enable them to coordinate with metals and participate in supramolecular interactions. nih.gov The modular synthesis of these ligands, often through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry, allows for the facile introduction of a wide range of functional groups, making them highly tunable for specific catalytic applications. chemijournal.comacs.orgwisdomlib.org

Development of 1,2,3-Triazole-Based Ligands for Transition Metal Catalysis (e.g., Copper, Palladium, Ruthenium, Gold)

Derivatives of this compound are integral to the development of advanced ligands for a variety of transition metals. The ease of their synthesis via click chemistry provides a modular approach to create diverse ligand architectures for catalytic complexes. acs.orgrsc.org These ligands have been successfully incorporated into complexes with copper, palladium, ruthenium, and gold, facilitating a wide array of organic transformations. acs.orgnih.gov

Copper: The CuAAC reaction, which is used to synthesize the triazole core, is itself a prime example of copper catalysis utilizing triazole intermediates. wisdomlib.orgrsc.org Beyond their formation, triazole-containing ligands are used in various other copper-catalyzed reactions.

Palladium: Bidentate ligands incorporating a 2-pyridyl group attached to the triazole ring have been synthesized and used to form mononuclear cis-dichloropalladium complexes. free.frrsc.org These complexes have demonstrated efficacy as catalysts in important C-C coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions. free.fr The combination of a phosphine (B1218219) group with the triazole moiety has also led to effective palladium catalysts for amination and Suzuki-Miyaura couplings. free.fr

Ruthenium: Ruthenium complexes featuring 1,2,3-triazole-based ligands have been developed for regioselective cycloaddition reactions. rsc.orghuji.ac.il For instance, certain ruthenium catalysts can selectively produce 1,5-disubstituted triazoles, complementing the 1,4-regioselectivity of copper catalysts. rsc.orghuji.ac.il Additionally, ruthenium(II) complexes with tridentate triazolate ligands show potential as dyes in solar cells. scite.ai

Gold: Gold(I) complexes bearing 1,3,4-trisubstituted 1,2,3-triazol-5-ylidene ligands, which are abnormal N-heterocyclic carbenes (aNHCs) or mesoionic carbenes (MICs) derived from triazoles, have been synthesized. acs.org These gold complexes have been investigated as catalysts in reactions like the skeletal rearrangement of enynes. acs.org The electronic properties of the substituents on the triazole ring can be tuned to influence the catalytic activity of the gold center. acs.org

Below is a table summarizing selected transition metal catalysts incorporating 1,2,3-triazole-based ligands and their applications.

Metal CenterLigand TypeExample Application(s)Key Findings
Palladium(II) 2-Pyridyl-1,2,3-triazoleSuzuki-Miyaura, Heck, Sonogashira couplingLigand is thermally stable and inexpensive; complex shows high catalytic activity. free.fr
Gold(I) 1,3,4-Trisubstituted 1,2,3-triazol-5-ylideneEnyne skeletal rearrangementCatalyst activity is influenced by electronic and steric properties of triazole substituents. acs.org
Ruthenium(II) 1,2,3-Triazole ligated to SBA-15Multicomponent click cycloadditionHeterogeneous catalyst shows excellent selectivity for 1,4-disubstituted triazoles. huji.ac.il
Copper(I) In situ formed copper acetylide/triazolideAzide-Alkyne Cycloaddition (CuAAC)Foundational "click" reaction for synthesizing 1,4-disubstituted 1,2,3-triazoles. wisdomlib.org

Design of Homogeneous and Heterogeneous Catalytic Systems Utilizing Triazole Ligands

The versatility of 1,2,3-triazole ligands extends to their use in both homogeneous and heterogeneous catalysis. researchgate.net

Homogeneous Catalysis: In homogeneous systems, the catalyst and reactants are in the same phase. Many triazole-metal complexes, such as the palladium complexes with 2-pyridyl-1,2,3-triazole ligands, function as highly effective homogeneous catalysts for cross-coupling reactions. free.fr Similarly, gold(I) complexes with triazol-5-ylidene ligands are used in homogeneous catalysis for transformations like enyne rearrangements. acs.org The solubility and modular nature of these complexes allow for fine-tuning of the catalytic properties through ligand modification.

Heterogeneous Catalysis: For heterogeneous catalysis, the catalyst is in a different phase from the reactants, which simplifies catalyst separation and recycling. researchgate.net Triazole-based ligands can be immobilized on solid supports to create robust heterogeneous catalysts. A notable example involves anchoring a tris(triphenylphosphine)ruthenium(II) dichloride complex onto a 1,2,3-triazole-functionalized SBA-15, a mesoporous silica (B1680970) material. huji.ac.il This solid-supported catalyst, SBA-15-Tz-Ru(II)TPP, has demonstrated high efficiency and reusability (up to five cycles without significant loss of activity) in multicomponent cycloaddition reactions and hydrogen transfer reactions of carbonyl compounds. huji.ac.il The covalent anchoring of the catalytically active metal complex via the stable triazole linker ensures minimal leaching and enhanced durability. huji.ac.il

Role of the Triazole Moiety in Modulating Catalyst Activity, Stability, and Selectivity

Activity: The strong polarization of the triazole's aromatic π-system, resulting from its three nitrogen atoms, influences the electron density at the coordinated metal center. uq.edu.au This electronic modulation affects the metal's reactivity and, consequently, the catalyst's activity. For instance, in gold(I) triazol-5-ylidene complexes, altering the electronic nature of the substituents on the triazole ring directly impacts catalytic performance in enyne rearrangements. acs.org

Selectivity: The triazole moiety can enforce a specific geometry around the metal center, influencing the selectivity of the catalytic reaction. In heterogeneous systems, the triazole linker provides a well-defined and rigid connection to the solid support, which can control access to the active site and improve selectivity. huji.ac.il Furthermore, the triazole ring itself can engage in noncovalent interactions, such as hydrogen bonding and π-stacking, which can help in substrate orientation and stabilization of transition states, thereby enhancing selectivity. uq.edu.aunih.gov For example, the lone pair of electrons on the nitrogen atoms in a triazole-based covalent organic framework was found to stabilize the key *CO intermediate, promoting the selective photocatalytic reduction of CO2 to methane. rsc.org

Building Blocks for Metal-Organic Frameworks (MOFs) and Coordination Polymers

The structural rigidity and versatile coordination chemistry of the 1,2,3-triazole ring make it an excellent building block for the construction of crystalline, porous materials like metal-organic frameworks (MOFs) and coordination polymers. nih.govalfa-chemistry.com Derivatives of this compound can be functionalized to act as organic linkers, or "struts," that connect metal ions or clusters (nodes) to form extended, often porous, networks. alfa-chemistry.com

Principles of Designing Triazole-Containing Linkers for MOF Synthesis

The design of triazole-containing linkers for MOF synthesis is guided by principles of coordination chemistry and crystal engineering. The goal is to create linkers with specific geometries and coordination sites that will self-assemble with metal nodes into a desired network topology. uni-augsburg.de

Coordination Sites: The 1,2,3-triazole ring itself can coordinate to metal ions through its nitrogen atoms. uq.edu.au However, to create robust, multi-dimensional frameworks, the core triazole structure is typically appended with additional coordinating groups, such as carboxylates, pyridyls, or other azoles. nih.govacs.org For example, a triazole ring can be functionalized with two carboxylate groups to create a linear or bent linker capable of bridging multiple metal centers.

Linker Geometry and Rigidity: The triazole ring is a planar and rigid aromatic system. uq.edu.au This rigidity is advantageous in MOF design as it helps to create predictable and stable framework structures with permanent porosity. The substitution pattern on the triazole ring (e.g., 1,4-disubstituted vs. 1,5-disubstituted) dictates the geometry of the linker and the angle at which it connects to the metal nodes, thereby influencing the final topology of the MOF.

Functionality: The benzyl (B1604629) group in the parent compound or other functional groups introduced during synthesis can be used to tune the chemical environment within the pores of the MOF. These groups can introduce hydrophobicity/hydrophilicity, provide specific binding sites for guest molecules, or act as catalytic centers. rsc.org The presence of the nitrogen-rich triazole ring itself can enhance the affinity of the MOF for certain molecules, such as carbon dioxide, through dipole-quadrupole interactions. nih.govrsc.org

Fabrication of Porous Materials with Tunable Structures and Functionalities

By combining rationally designed triazole-containing linkers with various metal ions under controlled synthesis conditions (e.g., solvothermal reactions), it is possible to fabricate porous MOFs with highly tunable properties. alfa-chemistry.comacs.org

Tunable Structures: The choice of the metal node and the triazole linker's geometry and length directly controls the resulting framework's topology, pore size, and pore shape. uni-augsburg.de For instance, using tritopic (three-connecting) triazole-based linkers can lead to the formation of 3D networks with complex pore systems. nih.gov The replacement of a standard pillar ligand like 4,4'-bipyridine with a custom-designed triazole-containing dipyridine ligand in a pillared MOF resulted in a new framework with altered pore characteristics. rsc.org This demonstrates the principle of isoreticular chemistry, where the underlying network topology is maintained while the pore dimensions and functionality are modified.

Tunable Functionalities: The chemical nature of the triazole linker imparts specific functionalities to the resulting MOF. The high density of nitrogen atoms in the triazole ring creates a polar environment within the pores, which is beneficial for selective gas adsorption. rsc.org A pillared MOF incorporating 1,2,3-triazole moieties (MTAF-3) showed a threefold enhancement in CO2 uptake capacity compared to its parent framework without the triazole units. rsc.org This improvement is attributed to the favorable interactions between the triazole rings and CO2 molecules. nih.govrsc.org These materials can also be used for applications in catalysis, sensing, and dye adsorption. nih.govalfa-chemistry.comacs.org

The table below highlights examples of MOFs constructed from triazole-based linkers.

MOF/Coordination PolymerTriazole-Based LinkerMetal NodeKey Structural Feature/Functionality
MTAF-3 4,4'-(2H-1,2,3-triazole-2,4-diyl)dipyridineZincPillared framework; triazole incorporation enhances CO2 uptake significantly. rsc.org
MFU-4-type MOFs Bistriazolate linkers (e.g., H2-bbta)Zinc3D pore system with alternating small and large pores; potential for gas separation and catalysis. uni-augsburg.de
[Cu(Me-4py-trz-ia)] 5-(3-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-yl)isophthalateCopperCombines neutral triazole and anionic carboxylate groups for robust framework. acs.org
TxTri and PhTxTri Truxene-based triazole linkersCopperPorous polymers with high surface area; used for dye removal via adsorption and photodegradation. acs.org

Supramolecular Architectures and Self-Assembly

The 1,2,3-triazole ring is a powerful motif in supramolecular chemistry, capable of directing the formation of complex architectures through a variety of non-covalent interactions. This unique structure allows triazole compounds to form supramolecular aggregates. researchgate.net

Design of Artificial Ion Receptors and Recognition Systems Employing Triazole Motifs

The 1,2,3-triazole ring has emerged as an excellent structural unit for the design of artificial receptors for both cations and anions. researchgate.netrsc.org Its ability to engage in ion recognition stems from several key features: the nitrogen atoms (N2 and N3) can act as Lewis basic sites for cation coordination, while the polarized C5-H bond can function as a hydrogen bond donor for anion binding. rsc.orgnih.gov

Triazole-based receptors have been shown to be effective for anion recognition, with the acidic C-H proton being a key interaction site. researchgate.net This interaction can be enhanced by introducing electron-withdrawing groups to the triazole ring, increasing the acidity of the proton. researchgate.net Macrocyclic receptors, such as triazolophanes, that incorporate both CH and NH donor groups have demonstrated a preference for binding anions like pyrophosphate. nih.gov The combination of the triazole's C-H bond with other hydrogen-bonding motifs, like pyrrole NH groups, within a single framework allows for strong and selective anion binding. nih.gov Furthermore, quaternization of the triazole ring to form a 1,2,3-triazolium cation creates a powerful, positively charged hydrogen bond donor, significantly enhancing its anion binding capabilities. nih.gov

Exploration of Self-Assembled Systems Driven by Non-Covalent Interactions of Triazole Derivatives

The unique electronic distribution of the 1,2,3-triazole ring enables it to participate in a wide array of non-covalent interactions, which are the driving forces for self-assembly into ordered supramolecular structures. These interactions include hydrogen bonding, ion-dipole interactions, cation-π, π-π stacking, and van der Waals forces. researchgate.net The interplay of these weak forces in triazole-containing molecules can lead to the formation of elegant supramolecular entities. acs.orgsemanticscholar.org

The polarized C-H bond of the triazole can act as a hydrogen bond donor, while the nitrogen atoms can act as hydrogen bond acceptors. rsc.org These interactions are crucial in building extended networks in the solid state. The aromatic nature of the ring also facilitates π-π stacking interactions with other aromatic systems, contributing to the stability of self-assembled structures. The combination of these varied noncovalent interactions allows for the rational design of crystal structures and materials with specific topologies. acs.org

Integration of Triazole Derivatives as Building Blocks in Polymeric Structures and Dendrimers

The advent of click chemistry, specifically the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of complex macromolecules, positioning 1,2,3-triazole derivatives as ideal building blocks. ugent.be This highly efficient and regioselective reaction allows for the facile connection of molecular units to form polymers and dendrimers under mild conditions. mdpi.combohrium.com

The triazole ring, formed during the polymerization process, is not merely a linker but a functional unit that can enhance the properties of the resulting material. For example, polyesters containing triazole units in their main chain have shown improved thermal properties. bohrium.com The triazole's ability to interact with metal surfaces has been exploited to create polymers with strong adhesive properties, particularly to copper. mdpi.com

In dendrimer synthesis, the CuAAC reaction is used to connect azide-functionalized dendrons to a multifunctional alkyne core, allowing for the preparation of high-purity, monodisperse dendrimers in near-quantitative yields. ugent.benih.gov The step-by-step, controlled nature of dendrimer synthesis is well-served by the reliability of the click reaction. nih.gov Triazole-based monomers have also been developed for use in free radical polymerization, further expanding their utility in polymer science. ugent.be

Bioisosteric Replacement in Chemical Design and Development

The 1,2,3-Triazole Ring as an Amide Bond Mimic in Peptidomimetics and Foldamers

One of the most significant applications of the 1,2,3-triazole ring in chemical biology and medicinal chemistry is its use as a bioisosteric replacement for the amide bond in peptides. nih.govmdpi.com The 1,4-disubstituted 1,2,3-triazole, readily formed via CuAAC, is an excellent surrogate for the trans-amide bond. mdpi.com This is due to several key similarities in their physicochemical properties.

The triazole ring mimics the size, planarity, and dipole moment of the peptide bond. mdpi.com The dipole moment of the triazole is slightly higher than that of an amide bond (~4.5 Debye vs. ~3.5 Debye), and the lone pairs on the N-2 and N-3 atoms can act as weak hydrogen bond acceptors, similar to the amide carbonyl oxygen. mdpi.com Crucially, the triazole ring is exceptionally stable and resistant to enzymatic degradation by proteases, which is a major limitation for the therapeutic use of natural peptides. chimia.chnih.gov

This amide-to-triazole substitution strategy has been employed to develop peptidomimetics with enhanced metabolic stability and bioavailability without compromising their biological function. mdpi.com The rigid triazole linker can also be used to constrain the peptide backbone, which can be advantageous for mimicking specific secondary structures like β-turns. mdpi.com Beyond simple peptidomimetics, triazole units are used to construct "foldamers," which are oligomers that adopt well-defined, folded conformations. researchgate.net Peptidotriazolamers, which feature an alternating pattern of amide bonds and 1,4-disubstituted 1,2,3-triazoles, are a class of hybrid foldamers that bridge the gap between small molecules and larger protein-based drugs. researchgate.net

Table 2: Comparison of trans-Amide Bond and 1,4-Disubstituted 1,2,3-Triazole Ring

Property trans-Amide Bond 1,4-Disubstituted 1,2,3-Triazole
Structure Planar Planar
Dipole Moment ~3.5 Debye ~4.5 - 5.0 Debye
H-Bond Acceptors Carbonyl Oxygen (strong) N-2 and N-3 atoms (weak)
H-Bond Donors Amide N-H (strong) C-5 H (weak)
Stability Susceptible to proteolytic cleavage Resistant to enzymatic degradation
Synthesis Standard peptide coupling Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)

Strategies for Bioisosteric Replacement of Other Heterocyclic Structures with Triazoles

Bioisosteric replacement is a fundamental strategy in medicinal chemistry aimed at modifying the physicochemical properties of lead molecules to enhance efficacy, bioavailability, and selectivity. researchgate.net The 1,2,3-triazole ring has emerged as a versatile and effective bioisostere for a variety of functional groups and, notably, for other heterocyclic systems. researchgate.netunimore.it Its structural and electronic characteristics allow it to mimic other rings, leading to the development of novel compounds with retained or improved biological activities. unimore.it

The rationale for using 1,2,3-triazoles to replace other heterocycles, particularly five-membered nitrogen-containing rings, is based on similarities in size, planarity, and the ability to participate in crucial intermolecular interactions such as hydrogen bonding and dipole interactions. nih.govfrontiersin.org This replacement strategy has been widely employed in the synthesis of new active compounds. unimore.it For instance, the triazole ring has been successfully used to mimic the imidazole ring in antifungal agents. In one study, a 1,2,3-triazole ring served as a bioisostere for the imidazole moiety of miconazole, leading to hybrid compounds with moderate antifungal and antibacterial activity. unimore.it

However, the success of such a bioisosteric substitution is not always predictable and must be evaluated on a case-by-case basis. unimore.it The subtle differences in geometry, electronic distribution, and hydrogen bonding capacity between the triazole and the replaced heterocycle can lead to significant changes in biological activity. An example of a failed isosteric replacement was observed in the synthesis of triazole analogs of a highly active derivative of Imiquimod, where the substitution resulted in a loss of activity. unimore.it

Despite these challenges, the replacement of other heterocyclic structures with triazoles remains a prominent strategy. This approach is more frequently utilized than the replacement of ester or carboxylic acid functionalities, demonstrating the perceived value of the triazole ring as a heterocyclic mimic. researchgate.netunimore.it The stability of the triazole ring to hydrolytic, oxidative, and reductive conditions further enhances its appeal as a bioisostere in drug design. unimore.it

The following table summarizes examples of heterocyclic structures that have been replaced by a 1,2,3-triazole ring and the observed outcomes.

Original HeterocycleParent Compound ClassTherapeutic AreaOutcome of Triazole Replacement
ImidazoleMiconazole AnalogsAntifungalResulted in hybrid compounds with moderate antifungal and antibacterial activity. unimore.it
Imidazo[1,2-a]pyridineImiquimod AnalogsAntiviral/AntitumorThe isosteric substitution was unsuccessful, leading to a loss of biological activity. unimore.it
Various 5-membered ringsGeneral Drug DesignVariousThe triazole ring can efficiently mimic other five-membered nitrogen-containing cycles. unimore.it

Influence on Molecular Rigidity, Polarity, and Electronic Properties in Novel Chemical Scaffolds

Influence on Molecular Rigidity

The 1,2,3-triazole ring is a planar, aromatic system that introduces a significant degree of conformational rigidity into molecular scaffolds. unimore.itresearchgate.net This feature is often exploited to lock a molecule into a specific, biologically active conformation, mimicking the rigid spatial constraints of other structures like double bonds. unimore.it This rigidity can be advantageous, for example, by reducing the entropic penalty upon binding to a target receptor. However, this same rigidity can also be a drawback. In some cases, the flexibility of a native structure, such as an amide bond, is crucial for optimal interaction with a biological target. Replacing a flexible amide with a rigid triazole ring has, in some instances, led to reduced or abolished activity, suggesting that the increased rigidity prevented the molecule from adopting the necessary conformation for binding. mdpi.com The planarity of the triazole ring is a key geometric feature, with the ring itself being essentially flat. nih.gov This planarity and rigidity make the 1,2,3-triazole an important structural element in the design of ordered materials like liquid crystals, where it can act as a rigid framework. researchgate.net

Influence on Molecular Polarity

The table below illustrates the effect of triazole incorporation on polarity-related physicochemical properties.

PropertyInfluence of 1,2,3-Triazole MoietyRationale
Dipole Moment Increases the molecular dipole moment. researchgate.netAsymmetrical distribution of electronegative nitrogen atoms in the ring. nih.gov
Solubility Can improve water solubility. acs.orgThe inherent polarity contributes to a lower logP value. acs.org
Hydrogen Bonding Acts as a hydrogen bond acceptor. acs.orgnih.govLone pairs of electrons on the nitrogen atoms can interact with H-bond donors. acs.org

Influence on Electronic Properties

The 1,2,3-triazole ring significantly modifies the electronic landscape of a chemical scaffold. It is an aromatic system characterized by π-electron deficiency, which influences its reactivity and interactions. nih.gov The electronic nature of the triazole ring can be further modulated by the substituents attached to it. Electron-withdrawing or electron-donating groups on the benzyl ring or other parts of the molecule can alter the electron density of the triazole core, thereby fine-tuning the molecule's electronic properties and reactivity. nih.gov

Future Directions and Emerging Research Avenues for 1 Benzyl 1h 1,2,3 Triazol 5 Yl Methanol Research

Development of Next-Generation Sustainable Synthetic Routes for Triazole Derivatives

The chemical industry's increasing focus on environmental responsibility has spurred the development of green and sustainable synthetic methods for 1,2,3-triazole derivatives. rsc.org Traditional synthesis often involves harsh conditions, toxic catalysts, and lengthy reaction times, which researchers are actively working to overcome. rsc.org The future lies in methodologies that are not only efficient but also adhere to the principles of green chemistry, such as high atom economy, use of safer solvents, and energy efficiency. rsc.orgnih.gov

Key research efforts are concentrated on several innovative techniques:

Microwave-Assisted Synthesis: This method utilizes microwave irradiation to significantly reduce reaction times and often increase product yields compared to conventional heating. rsc.orgresearchgate.net It represents a more energy-efficient approach for reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of triazole synthesis. researchgate.net

Ultrasound-Assisted Synthesis: Sonication provides mechanical energy that enhances reaction rates and yields. mdpi.comitmedicalteam.pl Ultrasound-assisted CuAAC reactions have been shown to proceed efficiently in benign solvents, sometimes even at room temperature, minimizing energy consumption and the need for hazardous organic solvents. itmedicalteam.pl

Novel Catalytic Systems: A major thrust is the design of eco-friendly and reusable catalysts. This includes using affordable and less toxic metals like zinc or developing heterogeneous catalysts, such as copper supported on magnetic nanoparticles, which can be easily recovered and reused, reducing waste. mdpi.comthieme-connect.comrsc.org

Metal-Free Synthesis: To circumvent the potential toxicity and cost associated with metal catalysts, metal-free click reactions are gaining traction. mdpi.comthieme-connect.com These methods, often involving decarboxylative cycloaddition or reactions in the presence of a simple base like DBU, offer a cleaner route to 1,4-disubstituted 1,2,3-triazoles. mdpi.comitmedicalteam.pl

Table 1: Comparison of Synthetic Methodologies for Triazole Derivatives

Methodology Typical Catalyst Energy Source Key Advantages Relevant Findings
Conventional Heating Copper(I) salts Oil Bath / Heating Mantle Well-established, predictable Often requires long reaction times and high temperatures. rsc.org
Microwave-Assisted Copper(I), Ionic Liquids Microwave Irradiation Rapid heating, reduced reaction time, higher yields. rsc.orgresearchgate.net Achieves higher yields in less time compared to conventional routes. researchgate.net
Ultrasound-Assisted CuSO₄·5H₂O Sonication Enhanced reaction rates, can be run at room temperature. itmedicalteam.pl Effective for CuAAC in benign solvents like t-BuOH/H₂O. itmedicalteam.pl
Heterogeneous Catalysis Magnetic Nanocomposites Conventional or Microwave Catalyst is easily separable and reusable, sustainable. mdpi.comrsc.org Magnetically separable catalysts have been used for cascade reactions in water. mdpi.com

| Metal-Free Cycloaddition | DBU, or catalyst-free | Thermal | Avoids metal contamination in the final product. mdpi.comitmedicalteam.pl | Utilizes [3+2] cycloaddition of organic azides with activated C-H acids. itmedicalteam.pl |

Exploration of Advanced Functional Materials with Tailored Properties from Triazole Scaffolds

The unique structural and electronic properties of the 1,2,3-triazole ring make it an exceptional building block for advanced functional materials. researchgate.net Its stability, rigid planar structure, and ability to form hydrogen bonds and coordinate with metal ions are being exploited to create materials with precisely tailored characteristics. The reliability of click chemistry facilitates the modular construction of complex macromolecular architectures. researchgate.net

Emerging research in this area includes:

Poly-1,2,3-triazoles: These polymers are gaining significant attention for a variety of applications. researchgate.net By carefully selecting the alkyne and azide (B81097) monomers, researchers can fine-tune the properties of the resulting polymers for use as anion-exchange membranes in fuel cells, as conducting materials, or in chemical sensing applications. researchgate.net

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The nitrogen atoms of the triazole ring are excellent ligands for coordinating with metal ions. This property is being used to construct highly ordered, porous structures like MOFs. These materials are being investigated for gas storage, catalysis, and chemical separation.

Dendrimers and Star Polymers: The efficiency and specificity of click chemistry are ideal for the step-wise synthesis of highly branched, well-defined architectures like dendrimers and star polymers. researchgate.net These triazole-linked macromolecules are being explored for applications in drug delivery and nanotechnology.

Sensors and Molecular Recognition: The triazole scaffold can be incorporated into larger molecules designed for molecular recognition and chemical sensing. researchgate.net The dipole moment of the triazole ring and its ability to participate in specific interactions allow for the design of sensors that can selectively detect ions or small molecules.

Table 2: Triazole-Based Functional Materials and Their Applications

Material Class Core Component Key Properties Emerging Applications
Poly-1,2,3-triazoles Triazole-linked monomers High stability, tunable conductivity, ion-exchange capacity Chemical sensors, conducting materials, anion-exchange membranes. researchgate.net
Coordination Polymers Triazole ligands and metal ions Defined geometry, potential for porosity, catalytic activity Gas storage, catalysis, luminescent materials.
Dendrimeric Architectures Triazole branching units Well-defined structure, high density of functional groups Nanotechnology, biomedical applications. researchgate.net

| Functional Gels | Cross-linked triazole networks | Stimuli-responsive, high surface area | Smart materials, environmental remediation. |

Integration with Artificial Intelligence and Machine Learning for Targeted Synthesis and Application Discovery

The intersection of synthetic chemistry and artificial intelligence (AI) is creating a paradigm shift in how new molecules are discovered and developed. nih.govnih.gov AI and machine learning (ML) are becoming indispensable tools for accelerating the research pipeline for triazole derivatives, from initial design to synthetic planning. nih.govijsrst.com

Future research will increasingly leverage these computational approaches:

Predictive Modeling: Machine learning algorithms can be trained on large datasets of known compounds to predict the physicochemical, pharmacological, and material properties of novel triazole derivatives before they are ever synthesized. nih.gov This in silico screening allows researchers to prioritize candidates with the highest probability of success, saving significant time and resources. researchgate.net

De Novo Drug Design: Deep learning models, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), can design entirely new triazole-based molecules with desired property profiles. researchgate.net These AI-driven platforms can explore a vast chemical space to identify novel scaffolds optimized for a specific biological target or material application.

Reaction Prediction and Synthesis Planning: AI tools are being developed to predict the outcomes of chemical reactions and even devise complete, multi-step synthetic pathways. researchgate.net For a target molecule like a specific (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol derivative, these tools can suggest the most efficient and sustainable synthetic routes based on known chemical principles and reaction databases.

Big Data Analysis: AI is crucial for analyzing the vast and complex datasets generated from high-throughput screening, genomics, and proteomics. nih.gov This allows for the identification of new biological targets for triazole-based drugs and a deeper understanding of their mechanisms of action.

Table 3: Applications of AI/ML in Triazole Research

AI/ML Application Technique/Model Objective Impact on Research
Virtual Screening Machine Learning, Docking Simulations Identify hit compounds from large virtual libraries. nih.gov Dramatically accelerates the initial phase of drug discovery. ijsrst.com
Property Prediction Deep Neural Networks (DNNs), QSAR Predict properties like solubility, toxicity, and bioactivity. nih.govnih.gov Reduces late-stage failures by prioritizing candidates with favorable profiles.
De Novo Design Generative Adversarial Networks (GANs) Generate novel molecular structures with desired characteristics. researchgate.net Expands the accessible chemical space for new materials and therapeutics.

| Synthesis Planning | Retrosynthesis Algorithms | Propose efficient and viable synthetic routes to target molecules. researchgate.net | Optimizes chemical synthesis for cost, efficiency, and sustainability. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The compound is typically synthesized via base-catalyzed condensation reactions. For example, sodium hydroxide in ethanol facilitates the formation of triazole derivatives by deprotonating intermediates and accelerating cyclization. In one protocol, a 98% yield was achieved using ethanol as the solvent, sodium hydroxide (50% solution), and room-temperature stirring followed by neutralization with HCl . Optimization strategies include adjusting solvent polarity, catalyst concentration, and reaction time. Microwave-assisted synthesis (as seen in triazole derivatives) can also reduce reaction times and improve yields .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides precise structural data, including bond lengths, angles, and molecular packing. For instance, studies on similar triazole derivatives reported mean C–C bond lengths of 0.005 Å, with R factors (measure of data fit) as low as 0.053 . Key steps include crystal growth in ethanol or DMSO, data collection at 293 K, and refinement using riding models for hydrogen atoms. SC-XRD is critical for confirming regiochemistry and stereochemistry in triazole-based compounds .

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

  • Methodological Answer :

  • Chromatography : HPLC (High-Performance Liquid Chromatography) or GC-MS (Gas Chromatography-Mass Spectrometry) to assess purity .
  • Spectroscopy : NMR (¹H/¹³C) for verifying substituent positions and functional groups. IR spectroscopy identifies hydroxyl (-OH) and triazole ring vibrations .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula and fragmentation patterns .
  • Elemental Analysis : Validates empirical composition .

Advanced Research Questions

Q. How can computational methods like DFT enhance the understanding of this compound's electronic properties and biological interactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict molecular orbitals, electrostatic potentials, and solvatochromic behavior. For triazole derivatives, DFT has been used to analyze charge transfer interactions and optimize geometries for docking studies . Pairing DFT with molecular docking (e.g., AutoDock Vina) enables virtual screening against biological targets, such as enzymes or receptors, to prioritize experimental testing .

Q. What strategies resolve contradictions in reported physical properties (e.g., melting points, solubility) across studies?

  • Methodological Answer : Discrepancies often arise from variations in synthesis or purification. For example, recrystallization solvents (ethanol vs. DMSO) can affect melting points . Systematic approaches include:

  • Reproducing Protocols : Verify reported conditions (e.g., solvent, temperature).
  • Analytical Cross-Validation : Use DSC (Differential Scanning Calorimetry) for melting point consistency .
  • Purity Assessment : Compare HPLC/GC-MS profiles to rule out impurities .

Explain the role of sodium hydroxide in the synthesis of triazole derivatives, as seen in the formation of this compound.

  • Methodological Answer : Sodium hydroxide acts as a base to deprotonate intermediates, facilitating nucleophilic attack during cyclization. In a Claisen-Schmidt condensation, NaOH promotes enolate formation from acetyl triazoles, enabling coupling with aldehydes (e.g., p-fluorobenzaldehyde) to form α,β-unsaturated ketones . The base also neutralizes HCl during workup, precipitating the product .

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound's biological activity?

  • Methodological Answer :

  • Substituent Variation : Modify the benzyl group or triazole position to assess effects on bioactivity .
  • In Silico Screening : Use docking studies to predict binding affinities for targets like kinases or microbial enzymes .
  • In Vitro Assays : Test derivatives against cell lines or pathogens, correlating activity with structural features (e.g., logP, hydrogen-bonding capacity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.